molecular formula C11H13ClF3NS B11756626 (4-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine

(4-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine

Cat. No.: B11756626
M. Wt: 283.74 g/mol
InChI Key: PLRYISTZXUOPNL-UHFFFAOYSA-N
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Description

(4-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine is an organic compound that features both a chlorobenzyl and a trifluoromethylsulfanyl group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine typically involves the reaction of 4-chlorobenzyl chloride with 3-trifluoromethylsulfanyl-propylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Sodium hydroxide, potassium carbonate

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted benzyl derivatives

Mechanism of Action

The mechanism of action of (4-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorobenzyl group can participate in various binding interactions, contributing to the compound’s overall biological activity .

Properties

Molecular Formula

C11H13ClF3NS

Molecular Weight

283.74 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(trifluoromethylsulfanyl)propan-1-amine

InChI

InChI=1S/C11H13ClF3NS/c12-10-4-2-9(3-5-10)8-16-6-1-7-17-11(13,14)15/h2-5,16H,1,6-8H2

InChI Key

PLRYISTZXUOPNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCCSC(F)(F)F)Cl

Origin of Product

United States

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